molecular formula C10H19N3 B15239874 1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine

1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B15239874
M. Wt: 181.28 g/mol
InChI Key: SMOFVUYAPSEFAG-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,3-dimethylbutyl group and a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine typically involves the alkylation of a pyrazole derivative. One common method includes the reaction of 4-methyl-1H-pyrazole with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: A compound with similar structural features but different functional groups.

    N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine: Another compound with a 3,3-dimethylbutyl group but different core structure.

Uniqueness

1-(3,3-Dimethylbutyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-8-7-13(12-9(8)11)6-5-10(2,3)4/h7H,5-6H2,1-4H3,(H2,11,12)

InChI Key

SMOFVUYAPSEFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(C)(C)C

Origin of Product

United States

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